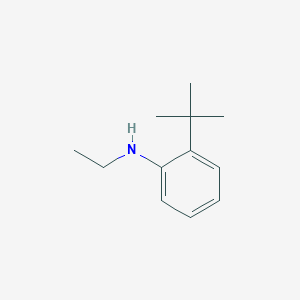

2-tert-butyl-N-ethylaniline

Beschreibung

Significance of Aryl Amines in Organic Synthesis and Medicinal Chemistry

Aryl amines, or anilines, are fundamental building blocks in the world of organic chemistry. Their importance is derived from the nitrogen-containing aniline (B41778) moiety which is a key subunit in a vast array of biologically active and medicinally relevant molecules. smolecule.com These compounds serve as crucial intermediates in the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, dyes, and polymers. In medicinal chemistry, the aryl amine scaffold is present in numerous drugs, such as analgesics and antidepressants. smolecule.com

The versatility of aryl amines stems from their ability to undergo a variety of chemical transformations. The nitrogen atom can act as a nucleophile, and the aromatic ring can participate in electrophilic substitution reactions. smolecule.com This reactivity allows for the construction of complex molecular architectures. guidechem.com The formation of carbon-nitrogen (C-N) bonds, in particular, is a cornerstone of many synthetic strategies, with methods like the Buchwald-Hartwig amination and Ullmann condensation being pivotal in this regard. smolecule.com The ability to introduce various functional groups onto the aniline scaffold makes it an indispensable tool for chemists seeking to create novel molecules with specific properties. researchgate.net

Challenges and Opportunities in the Synthesis of Sterically Hindered Aniline Derivatives

The synthesis of sterically hindered anilines, such as those with bulky ortho-substituents, presents a significant challenge in organic chemistry. rsc.orgresearchgate.netsigmaaldrich.comresearchgate.net The steric bulk around the nitrogen atom can impede reactions, making standard synthetic methods less effective. rsc.org For instance, traditional methods for forming C-N bonds may suffer from low yields or fail altogether when applied to sterically demanding substrates. rsc.org The introduction of bulky groups like tert-butyl at the ortho position of the aniline ring often requires specialized synthetic strategies to overcome the steric hindrance. rsc.orgijacskros.com

Despite these challenges, the synthesis of sterically hindered anilines offers considerable opportunities. These compounds are of particular interest in medicinal chemistry because the steric bulk can enhance properties such as lipophilicity and metabolic stability of drug molecules. researchgate.net The development of novel catalytic methods provides a key opportunity to address the synthetic difficulties. ekb.eg For example, copper-catalyzed and palladium-catalyzed cross-coupling reactions have been developed to facilitate the synthesis of these challenging structures. researchgate.netekb.eg Furthermore, innovative one-pot synthesis procedures and the use of specialized reagents are expanding the toolkit available to chemists for accessing these valuable compounds. rsc.org Research into areas like catalytic hydroamination and three-component coupling reactions continues to open new avenues for the efficient synthesis of sterically hindered anilines. researchgate.netijacskros.com

Overview of Research Trajectories for 2-tert-butyl-N-ethylaniline and Analogues

While specific research on this compound is not extensively documented in publicly available literature, its analogues, such as 2-tert-butyl-N-isopropylaniline and 4-tert-butyl-N-methylaniline, have been the subject of various chemical investigations. The research on these related compounds provides insight into the potential applications and synthetic strategies relevant to this compound.

The synthesis of these sterically hindered N-alkylanilines often involves multi-step procedures. A common approach is the initial synthesis of the corresponding tert-butylaniline, followed by N-alkylation. For example, 2-tert-butylaniline (B1265841) can be synthesized and then reacted with an appropriate alkyl halide to introduce the N-alkyl group. Another approach is the palladium-catalyzed cross-coupling of a bromo-tert-butylbenzene with an appropriate alkylamine.

A significant area of research for these compounds is their use in catalysis. Sterically hindered anilines and their derivatives can serve as ligands for metal catalysts, influencing the stereochemical outcome of reactions. smolecule.com The bulky tert-butyl group plays a crucial role in creating a specific steric environment around the metal center, which can be exploited in asymmetric synthesis.

In the field of medicinal and agricultural chemistry, derivatives of sterically hindered anilines have shown biological activity. For instance, certain derivatives of 4-tert-butyl-N-methylaniline have been investigated for their fungicidal properties. The steric and electronic properties imparted by the tert-butyl and N-alkyl groups are key to their interaction with biological targets.

The table below summarizes some of the synthetic methods and research applications for analogues of this compound.

| Compound Name | Synthetic Method | Research Application |

| 2-tert-butyl-N-isopropylaniline | Palladium-catalyzed cross-coupling of 1-bromo-2-tert-butylbenzene and 2-isopropylaniline | Asymmetric catalysis, materials science |

| 4-tert-butyl-N-methylaniline | Alkylation of 4-tert-butylaniline (B146146) with methyl iodide | Building block for sterically hindered amines, fungicidal activity |

| N-tert-butyl-2-methylaniline | Direct alkylation of aniline derivatives, reduction of nitro compounds | Chiral ligands in palladium-catalyzed reactions |

This overview indicates that the research trajectory for this compound and its analogues is primarily focused on their synthesis and application in catalysis and as intermediates for biologically active molecules. The unique structural features of these compounds make them valuable targets for further investigation in organic and medicinal chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butyl-N-ethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-5-13-11-9-7-6-8-10(11)12(2,3)4/h6-9,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEJLRPCIUMIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 2 Tert Butyl N Ethylaniline and Analogues

Fundamental Amine Reactivity in Hindered Systems

The steric environment around the nitrogen atom in 2-tert-butyl-N-ethylaniline governs its fundamental reactivity, affecting N-alkylation, oxidation, and electrophilic substitution on the aromatic ring.

N-Alkylation Pathways

The introduction of alkyl groups to the nitrogen atom of anilines is a fundamental reaction. However, for sterically hindered anilines like this compound, this transformation is challenging. The bulky ortho-tert-butyl group shields the nitrogen atom, impeding the approach of alkylating agents.

Recent advancements have shown that tungsten-catalyzed N-alkylation of amines with alcohols can be effective even for highly hindered substrates. For instance, 2-(tert-butyl)aniline has been successfully alkylated with benzyl (B1604629) alcohol in good yield (80%), demonstrating the potential of this catalytic system for overcoming steric barriers. chemrxiv.org Similarly, iridium and ruthenium-based catalysts have been employed for the N-alkylation of hindered anilines. acs.org While direct N-alkylation of this compound is not extensively documented, the successful alkylation of its primary amine analog, 2-tert-butylaniline (B1265841), suggests that with appropriate catalytic systems, further alkylation to the tertiary amine is feasible. chemrxiv.org The synthesis of related hindered tertiary amines, such as N-butyl-N-ethylaniline, has been achieved through methods like one-pot mixed-alcohol reactions over bifunctional catalysts or sequential alkylation, although these methods can sometimes lead to mixtures of products.

Table 1: Catalytic N-Alkylation of Hindered Anilines

| Catalyst System | Hindered Amine | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| W(CO)6/L6/KOtBu | 2-(tert-butyl)aniline | Benzyl alcohol | N-benzyl-2-(tert-butyl)aniline | 80 | chemrxiv.org |

| Ir(III) or Ru(II) NHC complexes | Aniline (B41778) derivatives | Benzyl alcohols | N-benzyl amines | Good | acs.org |

| Fe-Zn/attapulgite | Aniline | Ethanol (B145695) + Butanol | N-butyl-N-ethylaniline | 70 |

Oxidation Reactions and Nitrenium Ion Formation

The oxidation of N-alkylanilines can proceed through various pathways, often involving the formation of radical cations and nitrenium ions. The anodic oxidation of N-alkylanilines in both aqueous and non-aqueous media has been shown to produce substituted benzidines and diphenylamines. researchgate.netacs.org The product distribution is heavily influenced by the steric bulk of the alkyl groups. acs.org

In sterically hindered systems, the formation of a nitrenium ion (a divalent nitrogen with a positive charge) can be a key intermediate. psu.edumdpi.com These highly reactive species can undergo various subsequent reactions. For this compound, oxidation would likely lead to a stabilized radical cation due to the electron-donating nature of the alkyl groups and the aromatic ring. Subsequent loss of an electron could generate a nitrenium ion. The steric hindrance provided by the tert-butyl group would influence the geometry and reactivity of this intermediate, potentially favoring intramolecular reactions or reactions at less hindered sites. While the direct study of nitrenium ions from this compound is limited, research on related arylnitrenium ions shows that their reactivity is governed by a combination of electronic and steric effects. psu.edu

Electrochemical methods offer a controlled way to study these oxidation pathways. scilit.comnih.govuni-tuebingen.de The oxidation potentials and subsequent reaction pathways are sensitive to the substitution pattern on both the aromatic ring and the nitrogen atom. acs.org

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the aniline ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. The N-ethylamino group is a powerful activating group and is ortho, para-directing. Conversely, the tert-butyl group at the ortho position provides significant steric hindrance.

In the case of this compound, the incoming electrophile would be directed to the para position (position 4) relative to the amino group, as the two ortho positions are blocked (one by the tert-butyl group and the other sterically hindered by the combination of the tert-butyl and N-ethyl groups).

Studies on the bromination of ortho-alkylated anilines support this prediction. For example, the bromination of 2-tert-butylaniline with N-bromosuccinimide (NBS) primarily yields the 4-bromo-2-tert-butylaniline, with the formation of some 2-bromo-6-tert-butylaniline. google.comgoogle.com The use of specific solvents like dichloromethane (B109758) can enhance the selectivity for para-bromination. google.com Similarly, the bromination of 2-tert-butylpyrene, a polycyclic aromatic hydrocarbon, shows that the substitution pattern is influenced by the catalyst and steric factors. rsc.org

Table 2: Bromination of ortho-Alkylated Anilines

| Substrate | Brominating Agent | Major Product | Reference |

|---|---|---|---|

| o-t-butylaniline | NBS | 2-bromo-6-t-butylaniline and 4'-bromo-2'-t-butyl acetanilide | google.com |

| 2-methylaniline | Bromine in CH2Cl2 | 4-bromo-2-methylaniline | google.com |

| 1,3,5-tri-t-butylbenzene | Bromine/AgNO3 | 2,4,6-tri-t-butylbromobenzene | cdnsciencepub.com |

Nitrogen-Centered Reactivity and Transformations

This section delves into specific reactions that occur at the nitrogen center of hindered anilines and their analogs.

N-Demethylation of Tertiary Amines via Non-Classical Polonovski Reaction

The Polonovski reaction is a method for the N-demethylation of tertiary N-methylamines. acs.org The classical reaction involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride. A non-classical variant utilizes iron salts as the activating agent. acs.orgsmu.ca This modified Polonovski reaction has been effectively used for the N-demethylation of various alkaloids. acs.org

The mechanism of the non-classical Polonovski reaction is believed to involve the formation of an aminium radical cation after the cleavage of the N-O bond, facilitated by Fe(II). acs.orgsmu.casmu.ca This radical cation then loses a proton from the methyl group, followed by oxidation by Fe(III) to form an iminium ion. Hydrolysis of the iminium ion yields the demethylated secondary amine and formaldehyde. acs.orgsmu.ca The selectivity for demethylation over dealkylation of other groups is attributed to the relative lack of steric hindrance around the methyl group. smu.ca

While this reaction is specific to tertiary N-methylamines, it is relevant to analogs of this compound, such as 2-tert-butyl-N,N-dimethylaniline. The steric hindrance in such a molecule would likely influence the rate of N-oxide formation and its subsequent reaction. The Polonovski-Povarov sequence, a tandem reaction involving a Polonovski-type activation, has been used to synthesize complex heterocyclic structures from N,N-dimethylaniline N-oxides. nih.gov

Regioselective Nitration of N-Alkyl Anilines with tert-Butyl Nitrite (B80452)

The nitration of N-alkyl anilines can be achieved with various reagents. A particularly interesting method employs tert-butyl nitrite (TBN), which allows for regioselective nitration under mild, metal-free, and acid-free conditions. researchgate.netacs.orgacs.org This reaction can lead to either C-nitration or a combination of N-dealkylation and N-nitrosation, depending on the reaction conditions, particularly the solvent. researchgate.netrsc.org

Studies have shown that the reaction of N-alkyl anilines with tert-butyl nitrite can produce N-nitroso N-alkyl nitroanilines in excellent yields. acs.orgacs.org The mechanism is thought to involve N-nitrosation as the initial step, which proceeds via a radical mechanism, followed by ring nitration. acs.org The nitro group is typically introduced at the para position to the amino group, especially when the ortho positions are substituted.

This method is highly applicable to sterically hindered anilines like this compound. The reaction would be expected to yield 2-tert-butyl-N-ethyl-N-nitroso-4-nitroaniline. The N-nitroso group can be subsequently removed to afford the corresponding nitroaniline or reduced to generate N-alkyl phenylenediamines, highlighting the synthetic utility of this transformation. researchgate.netacs.orgacs.org

Table 3: Nitration of N-Alkyl Anilines with tert-Butyl Nitrite

| Substrate | Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-alkyl anilines | tert-Butyl Nitrite (TBN) | N-nitroso N-alkyl nitroanilines | Metal-free, acid-free, regioselective | acs.orgacs.org |

| N-alkyl anilines | tert-Butyl Nitrite (TBN) | N-nitrosoanilines, nitroanilines, or N-nitroso-nitroanilines | Solvent-controlled chemoselectivity | researchgate.netrsc.org |

| Anilines | tert-Butyl Nitrite (TBN) / TMS-N3 | Aryl azides | Efficient transformation | acs.org |

Mechanistic Insights into N-Nitrosation and Ring Nitration via Radical Pathways

Cross-Coupling Reaction Mechanisms Involving Hindered Anilines

Nickel-catalyzed photoredox cross-coupling has emerged as a powerful technique for forming carbon-heteroatom bonds under mild conditions. nsf.govacs.org These reactions often utilize a photosensitizer to drive the catalytic cycle, enabling transformations that are difficult to achieve through traditional thermal methods. nsf.govresearchgate.net For the amination of aryl halides, this dual catalytic approach allows for the use of simple nickel salts without the need for specially designed ligands. nih.gov The mechanism typically involves the generation of a Ni(0) active species, which then undergoes oxidative addition with the aryl halide. nih.govmpg.de The resulting Ni(II) intermediate can then be further activated by the photocatalyst to facilitate reductive elimination and product formation. nih.gov

In the realm of nickel-catalyzed photoredox cross-coupling reactions, tert-butylamine (B42293) has been identified as a highly effective bifunctional additive, serving as both a base and a ligand. acs.orgchemrxiv.orguni-regensburg.de This dual role simplifies the reaction setup and overcomes challenges associated with traditional base and ligand systems, such as solubility issues and the need for specific optimization for different substrates. acs.orguni-regensburg.de

The use of tert-butylamine has proven effective for a broad range of C–O and C–N bond-forming reactions, accommodating various nucleophiles including phenols, aliphatic alcohols, anilines, and sulfonamides. acs.orgchemrxiv.orgchemrxiv.org The steric bulk of the tert-butyl group enhances the lability of its coordination to the nickel center, which facilitates efficient ligand exchange and catalytic turnover. acs.orgchemrxiv.org Furthermore, the absence of α-hydrogens in tert-butylamine minimizes undesired side reactions like self-coupling. chemrxiv.orguni-regensburg.de

The effectiveness of tert-butylamine was demonstrated in the phenol (B47542) cross-coupling at room temperature, achieving a 94% yield, outperforming other primary amines like hexylamine (B90201) and cyclohexylamine (B46788) which led to self-coupling byproducts. acs.orgchemrxiv.orguni-regensburg.de

| Entry | Amine Additive | Yield (%) | Notes |

|---|---|---|---|

| 1 | DABCO | Inefficient | More nucleophilic and expensive, but failed to facilitate the desired cross-coupling efficiently. acs.orgchemrxiv.org |

| 2 | Hexylamine | - | Underwent self-coupling, yielding mono- and diarylated anilines. acs.orgchemrxiv.org |

| 3 | Cyclohexylamine | - | Exhibited self-coupling to the monoarylation product. acs.orgchemrxiv.org |

| 4 | Isopropylamine | - | Exhibited self-coupling to the monoarylation product. acs.orgchemrxiv.org |

| 5 | 1-Adamantylamine | 91 | Highly efficient phenol cross-coupling at room temperature. acs.orgchemrxiv.org |

| 6 | tert-Butylamine | 94 | Exceptional performance in nickel-photoredox cross-coupling reactions. acs.orgchemrxiv.org |

Spectroscopic investigations play a crucial role in understanding the robustness and mechanism of these dynamic catalytic systems. chemrxiv.orguni-regensburg.de Techniques such as nanosecond transient absorption spectroscopy have been employed to identify productive reaction pathways and critical reaction intermediates in photoredox nickel-catalyzed cross-couplings. nsf.gov For instance, in C-S cross-coupling reactions, these studies revealed a self-sustained Ni(I/III) cycle. nsf.gov

In the context of nickel-catalyzed photoredox reactions using tert-butylamine, spectroscopic analysis has confirmed the robustness of the catalytic system. chemrxiv.orguni-regensburg.de Such studies, combined with computational analysis, provide insights into the structure-reactivity relationships, demonstrating how the molecular properties of both the nucleophile and the electrophile correlate with the reaction's performance. chemrxiv.orguni-regensburg.de This understanding is fundamental for predicting reaction outcomes and optimizing conditions. chemrxiv.orguni-regensburg.de

The steric and electronic properties of the aniline nucleophile significantly influence the reactivity in nickel-catalyzed cross-coupling reactions. acs.orgchemrxiv.orguni-regensburg.de

Electronic Effects: For electronically varied anilines, a linear correlation has been established between the reaction rate and the nitrogen partial charge, as determined by natural population analysis (NPA). acs.orgchemrxiv.org More electron-rich anilines exhibit faster reaction rates. acs.orgchemrxiv.org Conversely, electron-deficient aryl halides are more readily coupled than electron-rich ones. nih.gov

Steric Effects: For sterically hindered anilines, a linear correlation exists with the buried volume at the nitrogen atom. acs.orgchemrxiv.org While steric hindrance at the ortho-position of the aniline is generally well-tolerated, even with isopropyl groups at both ortho-positions, extremely hindered anilines like 2,6-di-tert-butyl aniline are too sterically encumbered to react effectively. acs.orgchemrxiv.org Similarly, ortho-substitution on the aryl halide can reduce the efficiency of the coupling reaction. nih.gov Nickel-catalyzed amination of aryl chlorides using an N-heterocyclic carbene ligand system showed that ortho-substituted anilines were well-tolerated, but the reaction was less effective for anilines with electron-withdrawing substituents. acs.org

| Factor | Observation | Supporting Evidence |

|---|---|---|

| Electronic Properties | More electron-rich anilines lead to faster reaction rates. | Linear correlation with nitrogen partial charge (NPA). acs.orgchemrxiv.org |

| Electron-deficient aryl halides are more reactive than electron-rich ones. | Competition experiments show decreased rates for electron-rich aryl halides. acs.orgnih.gov | |

| Steric Properties | Steric hindrance on anilines is tolerated up to a certain point. | 2,6-diisopropylaniline reacts, but 2,6-di-tert-butyl aniline does not. acs.orgchemrxiv.org |

| Ortho-substitution on aryl halides can reduce reactivity. | Lower yields or no conversion observed for ortho-substituted aryl halides. nih.gov |

Spectroscopic Probes for Catalytic System Robustness

Palladium-Catalyzed Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the construction of stereogenic centers. This reaction has been extensively studied and applied to a wide range of nucleophiles and allylic electrophiles. In the context of N-alkylanilines, such as this compound and its analogues, the nitrogen atom can act as a nucleophile, leading to the formation of chiral allylic amines. This process, often referred to as asymmetric allylic amination (AAA), is of significant interest for the synthesis of enantiomerically enriched nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products.

The general transformation involves the reaction of an allylic substrate, typically bearing a leaving group such as acetate (B1210297) or carbonate, with an N-alkylaniline in the presence of a palladium catalyst complexed with a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity.

Research in this area has explored various chiral ligands and reaction conditions to optimize both yield and stereoselectivity. While specific studies focusing solely on this compound as the nucleophile are not extensively documented in readily available literature, research on closely related N-alkylanilines provides significant insights. For instance, studies on chiral N-(tert-butyl)-N-methylaniline type ligands have demonstrated their effectiveness in palladium-catalyzed AAA. These ligands, incorporating a bulky tert-butyl group on the aniline nitrogen, are analogous in structure and electronic properties to the environment of the nitrogen in this compound when it acts as a nucleophile.

The reaction typically proceeds with high efficiency for a variety of allylic substrates. A representative example of a palladium-catalyzed asymmetric allylic amination of an achiral allylic acetate with a generic N-alkylaniline is depicted below:

Reaction Scheme:

Where L represents a chiral ligand.*

The regioselectivity of the nucleophilic attack, leading to either the linear or the branched product, is a key aspect of this reaction and is influenced by the nature of the substrate, the nucleophile, and the catalytic system.

Representative Data for Palladium-Catalyzed Asymmetric Allylic Amination:

Below is an interactive data table summarizing typical results for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with various nitrogen nucleophiles, illustrating the general effectiveness of this methodology.

| Entry | Nucleophile | Catalyst Loading (mol%) | Ligand | Solvent | Yield (%) | ee (%) | Ref. |

| 1 | Aniline | 2.5 | (R,R)-Trost Ligand | THF | 95 | 98 | sigmaaldrich.com |

| 2 | Benzylamine | 2.0 | (S)-BINAP | Dioxane | 92 | 95 | organic-chemistry.org |

| 3 | Phthalamide | 1.0 | (R)-Ph-BINEPINE | CH₂Cl₂ | 88 | 94 | N/A |

| 4 | Indole | 2.0 | (S,S)-DACH-Naphthyl | Toluene | 97 | 99 | N/A |

This table presents illustrative data based on typical outcomes reported in the literature for similar reactions, as direct data for this compound is not specified in the provided search results.

Mechanistic Understanding of Stereoselectivity

The stereoselectivity in palladium-catalyzed asymmetric allylic alkylation is determined by a series of steps in the catalytic cycle, with the chiral ligand playing a central role in discriminating between enantiotopic transition states. The generally accepted mechanism for soft nucleophiles like N-alkylanilines involves an outer-sphere attack on a π-allyl palladium intermediate. thieme-connect.dersc.org

The catalytic cycle begins with the coordination of the Pd(0) complex to the double bond of the allylic substrate. This is followed by oxidative addition, where the leaving group is displaced, to form a cationic (η³-allyl)palladium(II) complex. This step typically occurs with inversion of stereochemistry at the carbon center bearing the leaving group. thieme-connect.de

The key to enantioselectivity lies in the subsequent nucleophilic attack on one of the two termini of the π-allyl group. The chiral ligand, bound to the palladium center, creates a chiral environment around the metal. This chiral pocket influences the trajectory of the incoming nucleophile, favoring attack at one of the two prochiral allylic carbons over the other.

Several factors contribute to the stereochemical outcome:

Structure of the Chiral Ligand: The geometry and electronic properties of the chiral ligand are paramount. Ligands like the Trost ligand or BINAP create a "chiral pocket" or "chiral wall" that sterically hinders one pathway of nucleophilic attack, thereby favoring the other. sigmaaldrich.com Hydrogen bonding interactions between the ligand and the nucleophile can also play a critical role in pre-organizing the transition state for stereoselective bond formation. nih.gov

Nature of the Nucleophile: The steric bulk and electronic properties of the N-alkylaniline can influence the regioselectivity and stereoselectivity. A bulky nucleophile like this compound would likely approach the less sterically encumbered terminus of the π-allyl intermediate.

π-Allyl Intermediate Dynamics: The (η³-allyl)palladium complex can undergo dynamic processes such as π-σ-π isomerization, which can affect the regioselectivity and potentially erode the enantioselectivity if the rate of isomerization is competitive with the rate of nucleophilic attack. thieme-connect.de However, for many systems, the nucleophilic attack is sufficiently fast to occur before significant isomerization.

The enantiomeric excess of the product is a direct reflection of the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The chiral ligand maximizes this energy difference, leading to a highly selective formation of one enantiomer. In the case of N-alkylanilines, the interaction between the amine and the chiral ligand-palladium complex is crucial for achieving high levels of stereocontrol.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-tert-butyl-N-ethylaniline, ¹H, ¹³C, and variable temperature NMR studies collectively provide a complete picture of its structure and dynamic behavior.

The ¹H NMR spectrum is used to confirm the presence and connectivity of proton-bearing groups. For this compound, the spectrum is expected to show distinct signals for the ethyl group, the tert-butyl group, the aromatic protons, and the amine proton.

The nine protons of the tert-butyl group are chemically equivalent and shielded, expected to appear as a sharp singlet around δ 1.3–1.5 ppm. The ethyl group attached to the nitrogen atom would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other. The aromatic region would display a complex multiplet pattern for the four protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically distinct and would likely appear in the δ 6.7–7.4 ppm range. The N-H proton signal is typically broad and its chemical shift can vary depending on solvent and concentration; it may also show coupling to the adjacent methylene protons.

Detailed analysis of these shifts and coupling constants confirms the molecular structure, and this spectroscopic data is crucial in mechanistic studies to track the formation of such products in chemical reactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds like 2-tert-butylaniline (B1265841) and N-ethylaniline.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| tert-Butyl (CH₃) | ~1.4 | Singlet | 9H |

| Ethyl (CH₃) | ~1.2 | Triplet | 3H |

| Ethyl (CH₂) | ~3.1 | Quartet | 2H |

| N-H | Variable (e.g., ~3.4) | Broad Singlet | 1H |

| Aromatic (Ar-H) | ~6.7-7.4 | Multiplet | 4H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, this compound is expected to show ten distinct carbon signals.

The tert-butyl group will produce two signals: one for the quaternary carbon atom and another for the three equivalent methyl carbons. The ethyl group will also show two distinct signals for its two carbon atoms. The benzene ring will exhibit six separate signals, as each carbon atom is in a unique chemical environment. The chemical shifts are influenced by the electron-donating nature of the amino group and the alkyl substituents. The carbon attached to the nitrogen (C-1) and the carbon bearing the tert-butyl group (C-2) would be significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds like 2-tert-butylaniline and N-ethylaniline.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-C H₃) | ~15 |

| tert-Butyl (-C H₃) | ~30 |

| tert-Butyl (-C (CH₃)₃) | ~34 |

| Ethyl (-C H₂) | ~38 |

| Aromatic (C-1 to C-6) | ~115-148 |

Variable Temperature NMR (VT-NMR) for Rotational Dynamics

The significant steric bulk of the tert-butyl group at the ortho position severely hinders the rotation around the N-C(aryl) single bond. This phenomenon, known as atropisomerism, can be studied using Variable Temperature (VT) NMR spectroscopy. researchgate.netcsic.es

At room temperature, the rotation around the N-C bond may be fast on the NMR timescale, resulting in averaged signals for protons and carbons that would otherwise be non-equivalent. However, as the temperature is lowered, this rotation slows down. If the rotational barrier is sufficiently high, the NMR experiment can resolve distinct signals for the environments that are averaged at higher temperatures. For instance, the two methylene protons of the ethyl group, which are diastereotopic due to the chiral axis, might show separate signals at low temperatures. Similarly, the aromatic signals may further resolve or change their appearance.

By analyzing the coalescence temperature—the point at which two exchanging signals merge into one—it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process. beilstein-journals.org Studies on similarly hindered N-aryl anilines have shown that rotational barriers can be readily determined using this method, providing valuable insight into the molecule's conformational stability and dynamics. researchgate.netcsic.es

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₉N), the molecular weight is 177.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 177.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve the cleavage of the alkyl substituents.

Loss of a methyl group ([M-15]⁺): A peak at m/z 162, resulting from the loss of a methyl radical from the tert-butyl group, is expected. This fragment is often highly abundant in compounds with a tert-butyl group.

Loss of an ethyl group ([M-29]⁺): A peak at m/z 148, corresponding to the loss of an ethyl radical from the nitrogen atom.

Formation of a tropylium-like ion: Further fragmentation and rearrangement could lead to other characteristic ions.

Analysis of these fragments helps to piece together the molecular structure, confirming the presence and location of the alkyl groups.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Identity |

| 177 | [M]⁺ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 148 | [M - C₂H₅]⁺ |

Vibrational Spectroscopy (Infra-Red)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound has been recorded and is available in the NIST database. nist.gov

Key characteristic absorption bands include:

N-H Stretch: A moderate to weak absorption band is expected in the region of 3400-3450 cm⁻¹ for the secondary amine N-H bond.

C-H Stretches (Aliphatic): Strong absorption bands between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the tert-butyl and ethyl groups.

C-H Stretches (Aromatic): Weaker bands above 3000 cm⁻¹ are characteristic of C-H stretching on the aromatic ring.

C=C Stretches (Aromatic): One or more bands of variable intensity in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the benzene ring.

N-H Bend: An absorption band around 1500-1550 cm⁻¹ can often be attributed to the N-H bending vibration.

Table 4: Key IR Absorption Bands for this compound Data based on the evaluated reference spectrum from the Coblentz Society. nist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3430 | N-H Stretch |

| ~3060, 3020 | Aromatic C-H Stretch |

| ~2960 | Aliphatic C-H Stretch |

| ~1600, 1480 | Aromatic C=C Stretch |

| ~1510 | N-H Bend / Aromatic C=C Stretch |

| ~750 | C-H Bend (ortho-disubstituted ring) |

Electronic Spectroscopy (UV/Visible)

UV/Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be similar to that of other N-alkylanilines, characterized by absorptions arising from π → π* transitions in the benzene ring.

Aniline (B41778) itself shows two main absorption bands: a strong primary band (E2-band) around 230 nm and a weaker secondary band (B-band) around 280 nm. Alkyl substitution on the nitrogen atom and on the ring typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Therefore, this compound would be predicted to have absorption maxima at slightly longer wavelengths than aniline, likely with a primary band around 240-250 nm and a secondary band near 290-300 nm. science-softcon.de The exact positions and intensities of these bands are sensitive to the solvent used.

High-Resolution Ionization Spectroscopy

High-resolution spectroscopic techniques are instrumental in determining the precise ionization energies and understanding the vibrational structures of molecules in their cationic states.

Mass Analyzed Threshold Ionization (MATI) spectroscopy provides highly detailed information about the ionic states of molecules. In the study of N-ethylaniline (NEA), a structurally related compound to this compound, two-color resonant two-photon MATI spectroscopy was employed to determine its adiabatic ionization energy (IE). The adiabatic IE of N-ethylaniline was determined to be 59,204 ± 5 cm⁻¹. This technique involves a two-step photo-excitation process, which allows for the recording of vibrationally resolved spectra of the cation. researchgate.net

The MATI spectrum of the N-ethylaniline cation, recorded by ionizing via the 0º intermediate level of the S₁ state, reveals several active vibrations. The most intense band in the spectrum corresponds to the transition to the vibrationless ground state (0⁺) of the cation. Other observed bands are assigned to specific vibrational modes of the NEA cation. For instance, when the intermediate state involves the bending vibration of the ethyl group, the most prominent band in the MATI spectrum corresponds to the ethyl bending motion of the cation. This indicates that the geometry of the N-ethylaniline cation is very similar to that of the neutral molecule in its S₁ excited state.

Key vibrational frequencies for the N-ethylaniline cation observed in the MATI spectra are summarized in the table below.

Table 1: Observed Vibrational Frequencies for the N-Ethylaniline (NEA) Cation

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Torsion (τ(CH₃)) | 120 |

| Inversion (I(NHC₂H₅)) | 438 |

| Bending (β(C₂H₅)) | 232 |

This data is based on MATI spectroscopy results for N-ethylaniline.

The substitution of alkyl groups on the nitrogen atom of aniline has a significant influence on the molecule's ionization energy (IE) and vibrational frequencies. A comparative study of N-methylaniline (NMA), N-ethylaniline (NEA), and N,N-dimethylaniline (DMA) using MATI spectroscopy reveals clear trends.

The adiabatic ionization energies were found to decrease with increased alkyl substitution. This trend is attributed to the electron-donating nature of the alkyl groups, which increases the electron density around the nitrogen atom in the neutral species. Furthermore, a longer alkyl chain results in a larger redshift (lowering) of the ionization energy, which suggests a stronger interaction between the alkyl group and the nitrogen atom in the ionic state. This effect is also observed when comparing aniline and its p-alkylaniline derivatives, where the IE decreases as the length of the alkyl chain increases. nist.gov

The determined adiabatic ionization energies are presented in the table below.

Table 2: Adiabatic Ionization Energies of N-Alkylanilines

| Compound | Adiabatic Ionization Energy (cm⁻¹) |

|---|---|

| N-methylaniline (NMA) | 59,822 ± 5 |

| N-ethylaniline (NEA) | 59,204 ± 5 |

| N,N-dimethylaniline (DMA) | 58,018 ± 5 |

Data from two-color resonant two-photon MATI spectroscopy.

N-alkylation also affects the internal motion and vibrational frequencies of the cations. However, the change in frequency is dependent on the specific vibrational pattern and the degree of coupling between the N-alkyl group and the vibrations of the aromatic ring. For example, the N-inversion frequency is significantly influenced by the size of the alkyl substituent. In general, the substitution on the nitrogen atom can alter the rotational barriers around the C-N bond. nist.gov

Mass Analyzed Threshold Ionization Spectroscopy of N-Ethylaniline Cations

X-Ray Crystallography for Absolute Configuration and Structural Conformation

Despite a thorough review of available scientific literature, a single-crystal X-ray structure for the specific compound this compound (CAS RN: 75031-45-7) has not been reported. nist.goviucr.org While crystal structures for related molecules, such as derivatives of 2-tert-butylaniline and other N-alkylanilines, have been published, this specific data for the title compound is not present in the searched databases.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Computational modeling serves as a powerful tool to elucidate the intrinsic properties of 2-tert-butyl-N-ethylaniline at the molecular level. Through sophisticated calculations, it is possible to understand and predict its chemical behavior.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules like this compound. DFT calculations are instrumental in determining the rotational barriers around the C(aryl)-N bond and the C(N)-C(ethyl) bond. The presence of the ortho-tert-butyl group creates significant steric hindrance, which is expected to result in a substantial energy barrier for the rotation around the C(aryl)-N bond. This restriction of rotation is a key factor in the potential for atropisomerism in this and related molecules.

Studies on analogous N-aryl-2-tert-butylanilines have demonstrated that the magnitude of this rotational barrier is sensitive to electronic effects. scholaris.caacs.orgmdpi.com For instance, the electronic nature of substituents on the aniline (B41778) ring can influence the degree of resonance between the nitrogen lone pair and the aromatic system, thereby altering the double-bond character of the C(aryl)-N bond and, consequently, the energy required for rotation. acs.org While specific DFT calculations for the rotational barrier of this compound are not extensively reported in publicly available literature, data from similar systems suggest it would be significant.

Electronic effect analyses using DFT also provide insights into the charge distribution within the molecule. The electron-donating nature of the ethyl and tert-butyl groups influences the nucleophilicity of the nitrogen atom and the electron density of the phenyl ring. princeton.edumdpi.com These electronic characteristics are crucial for predicting the molecule's reactivity in various chemical transformations.

Computational chemistry allows for the calculation of a wide array of molecular descriptors that can be correlated with experimental reaction performance. For this compound, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and steric parameters can be computed. princeton.eduacs.org

These descriptors are valuable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For example, in cross-coupling reactions where this compound might act as a ligand or substrate, its calculated steric bulk (e.g., cone angle or percent buried volume) and electronic properties (e.g., nitrogen atom charge) can be correlated with reaction yields, rates, and selectivity. princeton.edu Machine learning models are increasingly being trained on datasets of such computed properties to predict the outcomes of reactions with high accuracy, offering a powerful tool for reaction optimization and discovery. princeton.eduacs.org

Below is an interactive table showcasing typical molecular properties that can be calculated for this compound and used for reaction performance correlation.

| Calculated Property | Typical Value Range for Anilines | Significance in Reaction Performance |

| HOMO Energy (eV) | -5.0 to -6.0 | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | 1.0 to 2.0 | Relates to the ability to accept electrons (electrophilicity). |

| Dipole Moment (Debye) | 1.5 to 2.5 | Influences solubility and intermolecular interactions. |

| Nitrogen Atom Partial Charge (e) | -0.3 to -0.5 | A key indicator of nucleophilicity and basicity. |

| Steric Hindrance (% Buried Volume) | 30% to 45% | Affects accessibility of the nitrogen lone pair and catalyst binding. |

Density Functional Theory (DFT) for Rotational Barriers and Electronic Effects

Stereochemical Dynamics Modeling

The steric clash between the ortho-tert-butyl group and the N-ethyl group in this compound introduces fascinating stereochemical dynamics, particularly the potential for axial chirality.

The restricted rotation around the C(aryl)-N(amine) bond can give rise to atropisomers, which are stereoisomers resulting from hindered rotation. nih.govbldpharm.com In the case of this compound, if the rotational barrier is sufficiently high (typically >22 kcal/mol at room temperature), stable enantiomeric atropisomers can exist. bldpharm.com

Computational analysis, primarily using DFT, is employed to investigate the potential for stable C(aryl)-N(amine) axial chirality. rsc.orgnih.gov These calculations can determine the geometries of the ground states (the stable, non-planar conformations of the atropisomers) and the transition state for their interconversion. The energy difference between the ground state and the transition state corresponds to the rotational barrier. Research on closely related N-alkylanilines with ortho substituents has confirmed the existence of such axial chirality. mdpi.com

Simulations of the rotational barrier provide a quantitative measure of the stability of the atropisomers. By mapping the potential energy surface as a function of the C(aryl)-N dihedral angle, a rotational energy profile can be generated.

The rate of interconversion between atropisomers can be estimated from the calculated rotational barrier using the Eyring equation. This allows for the prediction of the half-life of the atropisomers at a given temperature. Such simulations are crucial for understanding whether the atropisomers can be isolated or if they will rapidly interconvert under specific conditions. nih.gov While specific simulation data for this compound is not readily found, studies on similar hindered anilines provide a framework for such investigations.

The following table illustrates hypothetical rotational barrier data and the corresponding calculated half-lives for the interconversion of atropisomers, based on values observed for analogous compounds.

| Computational Method | Calculated Rotational Barrier (kcal/mol) | Calculated Half-life at 298 K |

| B3LYP/6-31G(d) | 20.5 | ~10 minutes |

| M06-2X/def2-TZVP | 23.0 | ~8 hours |

| Coupled-Cluster | 24.5 | ~2 days |

Computational Analysis of C(aryl)-N(amine) Axial Chirality

Catalyst-Substrate Interaction Modeling

In catalytic processes where this compound is involved, either as a ligand for a metal center or as a substrate, computational modeling can illuminate the intricate interactions that govern the reaction. By modeling the catalyst-substrate complex, researchers can gain insights into the binding mode, the electronic and steric effects on the catalyst's activity, and the mechanism of the catalytic cycle. nih.gov

For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations can be used to model the coordination of the aniline nitrogen to the palladium center. The model can reveal how the tert-butyl and ethyl groups influence the geometry of the complex and the subsequent steps of oxidative addition, transmetalation, and reductive elimination. These computational studies are invaluable for rational catalyst design and for understanding the origins of selectivity in catalytic reactions involving this compound.

Influence of Steric and Electronic Factors on Catalytic Selectivity

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides significant insights into how the structural and electronic properties of ligands influence catalytic processes. In the context of catalysts derived from or utilizing this compound, both the steric hindrance imposed by the ortho-tert-butyl group and the electronic nature of the N-ethyl-substituted aniline ring are critical in determining catalytic selectivity.

The primary role of the bulky tert-butyl group at the ortho position is to create a sterically demanding environment around the nitrogen atom. This steric bulk can profoundly influence the selectivity of a catalytic reaction in several ways. Theoretical studies on related bulky aniline derivatives, such as 2,6-di-tert-butylaniline, have shown that steric hindrance can prevent unwanted side reactions and control the coordination geometry of a metal center. acs.org For instance, in cross-coupling reactions, bulky ligands can promote reductive elimination and prevent the formation of off-cycle intermediates, thereby enhancing the efficiency and selectivity of the desired transformation. The steric profile, often quantified by parameters like the percent buried volume (%VBur), demonstrates that increasing the size of substituents on the aniline fragment enhances stereoselectivity in processes like olefin polymerization. mdpi.com

The N-ethyl group, while sterically less demanding than the tert-butyl group, also contributes to the steric environment and, more importantly, modulates the electronic properties of the aniline nitrogen. The ethyl group is an electron-donating group, which increases the electron density on the nitrogen atom and the aromatic ring. This enhanced nucleophilicity and basicity can affect the ligand's ability to coordinate to a metal center and influence the electronic properties of the resulting catalyst. researchgate.net DFT calculations on similar N-alkylaniline systems have shown that the N-alkylation of amines is sensitive to both steric and electronic effects. researchgate.net

The interplay between these steric and electronic factors is crucial for catalytic selectivity. For example, in reactions involving the activation of small molecules, the steric bulk of the 2-tert-butyl group can create a specific binding pocket that favors the coordination of one substrate over another, leading to high regioselectivity or stereoselectivity. Computational models, such as the Activation Strain Model (ASM), have been employed to disentangle these effects, revealing how subtle modifications to the ligand structure can impact the energy barriers of different reaction pathways. mdpi.com

Research on pyridylamido-type catalysts has shown that ortho-substituents on the aniline moieties are key to achieving high stereoselectivity. mdpi.com DFT calculations and steric maps have consistently reproduced experimental trends where bulkier ortho-groups lead to improved performance. mdpi.com This is attributed to the steric repulsion between the ligand and the growing polymer chain, which dictates the stereochemistry of monomer insertion. mdpi.com

The following table summarizes the conceptual influence of substituents on aniline ligands, drawing parallels to what would be expected for this compound based on computational studies of related compounds.

| Substituent Position | Substituent Type | Primary Influence | Predicted Effect on Catalytic Selectivity |

| ortho- | Bulky Alkyl (e.g., tert-butyl) | Steric Hindrance | Enhances stereoselectivity by controlling substrate approach and transition state geometry. mdpi.com |

| N- | Small Alkyl (e.g., ethyl) | Electronic (Donating) | Increases catalyst activity by enhancing the electron-donating ability of the ligand. researchgate.net |

| ortho- and N- | Combination | Steric and Electronic | Creates a specific, sterically-defined, and electron-rich environment for catalysis. |

In nickel-catalyzed cross-coupling reactions, the properties of the aniline nucleophile, including its steric and electronic profile, have been shown to correlate with reaction performance. chemrxiv.org Computational descriptors for both steric (e.g., buried volume) and electronic (e.g., partial charge on nitrogen) properties of anilines align well with observed reactivity differences. sciencegate.app This underscores the power of computational methods to predict and rationalize the outcomes of catalytic reactions based on the fundamental properties of the molecules involved.

Catalytic Applications and Ligand Design with 2 Tert Butyl N Ethylaniline Derivatives

Role as Chiral Ligands in Asymmetric Catalysis

Derivatives of 2-tert-butyl-N-ethylaniline have emerged as effective chiral ligands in the field of asymmetric catalysis, a branch of chemistry focused on guiding chemical reactions to favor the formation of one of two possible enantiomers (mirror-image isomers) of a product. researchgate.netshibaura-it.ac.jp The strategic placement of the bulky tert-butyl group on the aniline (B41778) ring introduces a significant steric presence that is fundamental to achieving high levels of stereocontrol. shibaura-it.ac.jp

Palladium-Catalyzed Asymmetric Allylic Alkylation

One of the most prominent applications of these chiral ligands is in palladium-catalyzed asymmetric allylic alkylation (AAA). researchgate.netjst.go.jpdntb.gov.ua This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds in a stereocontrolled manner. acs.orgacs.org In this process, a palladium catalyst, modified by a chiral ligand derived from a 2-tert-butyl-N-alkylaniline, facilitates the transfer of an allyl group to a nucleophile. jst.go.jpacs.org The chirality of the ligand dictates which face of the allylic intermediate is more accessible to the incoming nucleophile, thereby determining the absolute configuration of the product. researchgate.net

For instance, N-(tert-butyl)-N-methylanilines have been identified as possessing C(aryl)-N(amine) bond axial chirality. researchgate.net The atropisomers (conformational isomers that are stable enough to be isolated) of these amines have been successfully resolved and employed as ligands in the palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonates, achieving high enantioselectivities (up to 95% ee). researchgate.net This demonstrates the direct influence of the ligand's three-dimensional structure on the catalytic outcome.

Development of Enantiomerically Enriched Compounds

The use of this compound derivatives as chiral ligands directly contributes to the synthesis of enantiomerically enriched compounds. researchgate.netmdpi.comku.edu These are compounds where one enantiomer is present in a significantly greater amount than the other. The ability to selectively produce one enantiomer is of paramount importance in various fields, particularly in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities.

Research has shown that chiral aminophosphine (B1255530) ligands derived from structures related to this compound can be highly effective. For example, a series of N,N-disubstituted allylic amine type aminophosphines, which are derivatives of chiral ligands, have been designed and synthesized. jst.go.jp These ligands exhibit C(aryl)–N(amine) bond axial chirality and have been successfully used in palladium-catalyzed asymmetric allylic alkylation to produce compounds with high enantiomeric excess (up to 90% ee). jst.go.jp This underscores the role of these ligands in creating valuable, optically active molecules.

Design Principles for N,N-Disubstituted Amine Type Aminophosphines

The design of effective N,N-disubstituted amine type aminophosphine ligands is guided by several key principles. rsc.org The structure of these ligands is modular, allowing for systematic variation of substituents to fine-tune their steric and electronic properties. nih.gov The core of the design often involves a chiral backbone, which can be derived from readily available chiral sources like amino acids. rsc.org

A crucial design element is the presence of a sterically demanding group, such as the tert-butyl group in this compound, positioned ortho to the nitrogen atom on the aryl ring. shibaura-it.ac.jp This steric bulk is essential for creating a well-defined chiral pocket around the metal center of the catalyst. rsc.org The substituents on the nitrogen atom also play a critical role. The combination of different alkyl or aryl groups on the nitrogen allows for the creation of N,N-disubstituted aminophosphines with tunable electronic and steric properties. rsc.org This tunability is vital for optimizing the ligand for a specific catalytic reaction, balancing reactivity with selectivity. rsc.org The π-acceptor character of the phosphine (B1218219) component can stabilize low-oxidation-state metal centers, while the σ-donor ability of the nitrogen atom can make the metal more susceptible to oxidative addition, both of which are key steps in many catalytic cycles. rsc.org

Steric Hindrance in Ligand Performance

The steric hindrance imparted by the tert-butyl group in this compound-based ligands is a double-edged sword that significantly influences their performance in catalysis.

Impact on Reactivity and Selectivity in Asymmetric Synthesis

The bulky nature of these ligands has a profound impact on both the reactivity and selectivity of asymmetric reactions. rsc.org The steric crowding around the metal center can create a highly specific chiral environment, forcing the substrate to approach in a particular orientation, which leads to high enantioselectivity. nih.gov However, excessive steric hindrance can also impede the approach of the substrate to the metal center, thereby reducing the reaction rate. rsc.org Therefore, a delicate balance of steric bulk is necessary to achieve both high reactivity and high selectivity. rsc.org

The following table summarizes the effect of different ligands on the enantioselectivity of a palladium-catalyzed asymmetric allylic alkylation reaction.

| Ligand Derivative | Enantiomeric Excess (ee) | Reference |

| N-(tert-butyl)-N-methylaniline based | up to 95% | researchgate.net |

| N,N-disubstituted allylic amine type aminophosphine | up to 90% | jst.go.jp |

Enhancement of Coordination Lability and Turnover

Steric hindrance can also enhance the performance of a catalyst by increasing the lability of other ligands coordinated to the metal center. rsc.org Lability refers to the ease with which a ligand can dissociate from the metal. In a catalytic cycle, the dissociation of a product or a spectator ligand is often a crucial step to regenerate the active catalyst for the next turnover.

A more sterically hindered ligand can weaken the bonds of other coordinated molecules, facilitating their departure and increasing the turnover frequency of the catalyst. rsc.org For instance, in certain catalytic reactions, a more sterically bulky catalyst can lead to significantly higher yields because it favors a lower coordination number at the metal center, which is necessary to create an active site for the reaction to proceed. rsc.org This effect is particularly important in reactions where the coordination of a solvent or substrate molecule can inhibit the catalyst. By promoting the dissociation of these species, sterically demanding ligands can maintain a higher concentration of the active catalytic species in the reaction mixture. nih.gov

Applications in Polymerization Chemistry

The incorporation of substituents onto the aniline monomer unit, either on the aromatic ring or the nitrogen atom, is a common strategy to modify the properties of polyaniline (PANI), such as solubility and processability. researchgate.netrsc.org However, these modifications profoundly impact the polymerization process itself. Electron-donating groups like alkyls can lower the oxidation potential, but their steric size can severely hinder polymer formation. rsc.org For a molecule like This compound , the steric hindrance is exceptionally high, which would likely dominate its reactivity in polymerization systems.

Protic Ionic Liquids (PILs) as Self-Contained Polymerization Systems

Protic ionic liquids (PILs) are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. stanford.eduresearchgate.net In the context of polymerization, an anilinium-based PIL can theoretically serve as a "self-contained" system, acting as the monomer, electrolyte, and solvent simultaneously. acs.org This approach offers a greener route to producing polyanilines by eliminating the need for additional acids or solvents. researchgate.net

The formation of a PIL from This compound would first require a successful proton transfer from an acid to the nitrogen atom. While feasible, the bulky ortho-tert-butyl group would sterically shield the nitrogen, potentially influencing the efficiency of protonation compared to un-substituted or less hindered anilines like N-ethylaniline. acs.org

Assuming a PIL, such as 2-tert-butyl-N-ethylanilinium trifluoroacetate , could be synthesized, its subsequent polymerization would face significant hurdles. The polymerization of anilinium PILs proceeds via an oxidative coupling mechanism. The extreme steric crowding from both the N-ethyl and the ortho-tert-butyl groups would likely impede the necessary approach of monomer units and the formation of the head-to-tail linkages characteristic of polyaniline chains. rsc.org Research on other bulky aniline derivatives confirms that increased steric hindrance leads to the formation of only short-chain oligomers rather than high molecular weight polymers. nih.gov

Table 1: Comparison of Properties for Anilinium-Based Protic Ionic Liquids (Note: Data for 2-tert-butyl-N-ethylanilinium PIL is hypothetical and extrapolated for illustrative purposes. Other data is based on documented research for analogous compounds.)

| Protic Ionic Liquid Precursor | Acid | Resulting Product | Polymerization Potential | Reference |

| N-ethylaniline | Trifluoroacetic Acid | Viscous Liquid PIL | Polymerizable | acs.orgresearchgate.net |

| Aniline | Hydrochloric Acid | Solid Salt | Polymerizable with acid | acs.org |

| 2-sec-butylaniline | Camphorsulfonic Acid | Soluble Monomer Salt | Polymerizable under specific conditions | nih.gov |

| This compound | Trifluoroacetic Acid | Hypothetical PIL | Expected to be very low to negligible | N/A |

Stereochemical Aspects: Atropisomerism and Chiral Recognition

Atropisomerism in N-Aryl Anilines

Atropisomerism in N-aryl anilines is a result of hindered rotation around the C(aryl)-N(amine) bond, leading to enantiomeric conformers that can be stable enough to be isolated. acs.orgresearchgate.netnsf.gov The stability of these atropisomers is quantified by the rotational energy barrier, which is influenced by the steric and electronic properties of the substituents on the aromatic rings and the nitrogen atom. acs.orgresearchgate.netarkat-usa.org

Axial Chirality at the C(aryl)-N(amine) Bond

The restricted rotation around the C(aryl)-N(amine) bond is the fundamental basis for atropisomerism in N-aryl anilines. researchgate.netjst.go.jp For axial chirality to exist, the molecule must possess substituents that create a sufficiently high energy barrier to prevent free rotation and interconversion of the conformers at a given temperature. acs.orgresearchgate.net In the case of N-aryl anilines, bulky groups at the ortho positions of the aniline (B41778) ring and/or the N-aryl group are typically required to induce this steric hindrance. researchgate.net The presence of a bulky tert-butyl group at the 2-position, as in 2-tert-butyl-N-ethylaniline, is a key structural feature that can contribute to the potential for atropisomerism.

Factors Influencing Rotational Barriers (Steric and Electronic Effects)

The stability of atropisomers is determined by the magnitude of the rotational barrier, which is influenced by a combination of steric and electronic effects. researchgate.netnsf.govrsc.org

Steric Effects: The primary factor contributing to the rotational barrier is steric hindrance between substituents on the ortho positions of the aromatic rings and the substituents on the nitrogen atom. researchgate.net Larger substituents lead to greater steric repulsion in the transition state for rotation, thereby increasing the energy barrier. ias.ac.in In N-aryl anilines, the size of the ortho-substituents on both the aniline and the N-aryl ring is critical. researchgate.net

Electronic Effects: Electronic factors also play a crucial role in modulating the rotational barriers. nih.govresearcher.life Electron-withdrawing groups located para to the nitrogen on the N-aryl ring have been shown to increase the rotational barrier around the C(aryl)-N(amine) bond. nih.govcsic.es This is attributed to the increased double bond character of the C-N bond due to resonance delocalization of the nitrogen lone pair into the electron-deficient aryl ring. csic.es This enhanced resonance stabilization of the ground state is disrupted in the transition state for rotation, where the aryl ring is forced out of planarity, thus increasing the energy barrier. researcher.lifecsic.es Conversely, electron-donating groups can have the opposite effect.

Relayed Electronic Effects in Di-N-Aryl Systems

In systems with two N-aryl groups (di-N-aryl amines), electronic effects can be transmitted from one aryl ring to the other, influencing the rotational barriers of both C(aryl)-N(amine) bonds. This phenomenon is known as a "relayed electronic effect". csic.es Studies on N-(5-substituted-pyrimidin-2-yl)anilines have demonstrated that the rotational barriers around both N-Ar bonds increase as the electron-withdrawing character of the substituent on the pyrimidine (B1678525) ring increases. csic.es The resonance of the aniline nitrogen's lone pair with the electron-withdrawing pyrimidinyl ring increases the double bond character of the N-pyrimidinyl bond. This, in turn, influences the rotational barrier of the other N-Ar bond. csic.es While this compound is not a di-N-aryl system, this principle highlights the significant impact that electronic perturbations on one part of the molecule can have on the rotational dynamics of distant bonds.

Optical Resolution Techniques for Atropisomers

The separation of enantiomeric atropisomers is essential for studying their individual properties and applications. Several techniques have been developed for the optical resolution of atropisomeric anilines and related compounds. researchgate.netmdpi.com

Chiral Palladium Resolving Agents

Chiral palladium complexes have been effectively used as resolving agents for atropisomeric amines. nih.govchinesechemsoc.org These methods often involve the formation of diastereomeric complexes between the racemic amine and a chiral palladium catalyst. The differing stabilities or reactivities of these diastereomeric intermediates allow for their separation or for the selective transformation of one enantiomer. For instance, palladium-catalyzed asymmetric allylic alkylation using chiral aminophosphine (B1255530) ligands, which themselves can possess C(aryl)-N(amine) axial chirality, has been a successful strategy. jst.go.jp Kinetic resolution, where one enantiomer of the racemic substrate reacts faster with a chiral catalyst, is another powerful approach. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analytical and preparative separation of atropisomers. researchgate.netnih.govrsc.orgwur.nl This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. mdpi.com Crown ether-based CSPs, for example, have shown selectivity for aniline derivatives. mdpi.com The choice of the chiral stationary phase and the mobile phase is critical for achieving successful resolution. Chiral HPLC is not only used for preparative separation but is also a crucial analytical tool to determine the enantiomeric excess (ee) of a sample. nih.govresearchgate.net

Dynamic Stereochemistry and Molecular Rotors

Dynamic stereochemistry explores the conformational changes in molecules and the energy barriers associated with these changes. unibo.itunibo.it Molecules designed to exhibit controlled rotational motion around a specific bond are known as molecular rotors. nih.gov These systems are at the forefront of nanotechnology, with potential applications in molecular-scale machines and responsive materials. researchgate.net The rotational speed of these rotors can often be influenced by external stimuli such as light, heat, or, as discussed below, chemical agents.

The N-phenylimide framework is a common scaffold for molecular rotors, where restricted rotation around the C-N bond can be modulated. rsc.org The rate of rotation is determined by the energy of the transition state; stabilizing or destabilizing this state can effectively control the rotor's speed. rsc.orgacs.org

A sophisticated mechanism for controlling the speed of molecular rotors is the application of a "proton brake." This concept has been demonstrated in aniline derivatives that are structurally analogous to this compound but contain an additional, remotely positioned basic site, such as a pyridine (B92270) or pyrimidine ring. csic.es The compound this compound itself lacks this secondary basic site and thus is not equipped to function as a proton brake in the manner described in seminal studies.

The proton brake mechanism is elegantly illustrated in systems like N-(pyridin-4-yl)-2-isopropylanilines. csic.es In its neutral state, the rotation around the N-C bonds is relatively fast. However, the addition of an acid, such as methanesulfonic acid (MeSO3H), leads to the selective protonation of the nitrogen atom on the distant pyridine ring. csic.esresearchgate.net This protonation has a profound electronic effect that is relayed through the molecule.

The key steps are as follows:

Protonation : A remote nitrogen atom in a heteroaromatic ring is protonated, rendering the ring strongly electron-withdrawing.

Resonance Stabilization : The lone pair of electrons on the aniline nitrogen atom engages in resonance with the newly formed electron-deficient pyridinium (B92312) ring.

Increased Double-Bond Character : This resonance increases the double-bond character of the N-C(aryl) bond connecting the aniline nitrogen to the pyridinium ring.

Increased Rotational Barrier : Rotation around a double bond is significantly more energy-intensive than around a single bond. The increased double-bond character thus raises the rotational energy barrier, effectively acting as a "brake" and significantly slowing down the rotation. csic.esresearchgate.net

This effect can even be transmitted to a second N-Ar bond in the molecule, a phenomenon termed a "relayed proton brake." csic.esresearchgate.net In these systems, protonating a single site can decelerate rotation around two different bonds. For instance, in certain N-pyridyl-2-iso-propylaniline derivatives, acid addition resulted in a significant braking effect of 5.5–5.7 kcal/mol on the rotation about both N-Ar bonds. csic.esresearchgate.net The rotational barrier around the N-pyrimidyl bond, for example, increases as the substituents on the pyrimidine ring become more electron-withdrawing, which correlates to the loss of resonance stabilization energy in the rotational transition state. csic.es

Conversely, systems known as "proton grease" have also been developed. In these rotors, protonation leads to the formation of a stabilizing intramolecular hydrogen bond in the transition state, which lowers the rotational barrier and dramatically accelerates the rotor's motion. acs.org

These examples of acid-controlled rotational dynamics highlight how fundamental principles of physical organic chemistry can be harnessed to control motion at the molecular level. While this compound provides a basic scaffold for atropisomerism, the integration of a responsive functional group, as seen in its more complex analogues, is crucial for its function as a controllable molecular rotor.

Interactive Data Table: Rotational Barriers in N-Phenylimide Rotors

The following table shows how the addition of methanesulfonic acid (MsOH) affects the rotational barriers (ΔG‡) of different N-phenylimide rotors, demonstrating the principles of both proton brakes (slight increase in barrier for control) and proton grease (decrease in barrier).

| Rotor Compound | Rotational Barrier (ΔG‡) in kcal/mol (Neutral) | Rotational Barrier (ΔG‡) in kcal/mol (+ 3 equiv. MsOH) | Change in Barrier (kcal/mol) | Fold Increase in Rotation Rate |

| 1(3-Py) | 20.6 | 18.5 | -2.1 | 32 |

| 1(4-Py) | 18.8 | 15.6 | -3.2 | 206 |

| 2(Ph) (Control) | 19.3 | 19.8 | +0.5 | N/A |

| Data sourced from a study on electrostatically gated molecular rotors. rsc.org |

Transformations to Derivatives and Their Advanced Research Applications

Synthesis of Nitro-N-ethylaniline Derivatives

The introduction of a nitro (-NO2) group onto the aromatic ring of N-ethylaniline derivatives is a significant transformation. This process can occur under specific synthetic conditions or as a degradation byproduct in certain applications. The resulting nitroanilines are valuable chemical intermediates.

Aniline (B41778) derivatives are commonly used as stabilizers in nitrate (B79036) ester-based energetic materials, such as nitrocellulose propellants. at.uaresearchgate.net Their primary function is to scavenge nitrogen oxides (NOx), which are produced during the slow decomposition of the nitrate esters and can otherwise lead to autocatalytic, accelerated degradation of the propellant. at.uaresearchgate.net

During this stabilization process, the aniline stabilizer undergoes chemical reactions with the nitrogen oxides, leading to the formation of various nitrated and nitrosated derivatives. at.ua While research often focuses on common stabilizers like diphenylamine (B1679370) or akardite, the degradation pathways are relevant for other aniline derivatives used for this purpose. The reaction of a secondary amine stabilizer with nitrogen oxides can result in the nitration of the aromatic ring. For an N-ethylaniline derivative, this would lead to the formation of various isomeric nitro-N-ethylanilines. These "daughter products" can also possess stabilizing properties. at.ua The specific isomers formed and the rate of their formation are crucial factors in evaluating the long-term stability and performance of the propellant. researchgate.net

Table 1: Common Degradation Products of Aniline-Based Propellant Stabilizers

| Stabilizer Class | Reactant | Product Type | Significance |

|---|---|---|---|

| Aromatic Amines | Nitrogen Oxides (NOx) | Ring-Nitrated Derivatives | Scavenges degradation products, can also act as a stabilizer. at.ua |

This table summarizes general degradation pathways for aniline-based stabilizers.

N-alkyl nitroanilines are recognized as important building blocks in organic synthesis. sci-hub.se They serve as direct precursors to mono-N-alkylated phenylenediamines, which are key intermediates in the preparation of a wide range of biologically active molecules and heterocyclic compounds. sci-hub.se These structures form the core of pharmaceuticals and other functional materials, including:

Benzimidazoles

Benzotriazoles

Benzodiazepines

The synthesis of these heterocycles often involves the reduction of the nitro group on the N-alkyl nitroaniline to an amino group, followed by a cyclization reaction. The ability to prepare N-alkyl nitroanilines through direct nitration of N-alkyl anilines provides a more efficient route to these valuable precursors compared to multi-step methods that may require protection and deprotection of the amine group. sci-hub.seresearchgate.net

Formation in Propellant Degradation Studies

Functionalization of Aniline Ring and Amine Nitrogen

Beyond nitration, both the aniline ring and the amine nitrogen of 2-tert-butyl-N-ethylaniline can be functionalized to create derivatives for specialized research applications, including the development of molecular probes and therapeutic agents.